molecular formula C13H10Cl2N2O3 B4940282 5-[(2,6-Dichlorophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione CAS No. 5240-88-0

5-[(2,6-Dichlorophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No.: B4940282
CAS No.: 5240-88-0
M. Wt: 313.13 g/mol
InChI Key: BCMJMLBXQZCTGM-UHFFFAOYSA-N
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Description

5-[(2,6-Dichlorophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,6-Dichlorophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves the reaction of 2,6-dichlorobenzaldehyde with 1,3-dimethylbarbituric acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent like ethanol. The mixture is refluxed for several hours, followed by cooling and crystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(2,6-Dichlorophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-[(2,6-Dichlorophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2,6-Dichlorophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, contributing to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,6-Dichlorophenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide
  • (5E)-5-[(2,6-Dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione

Uniqueness

5-[(2,6-Dichlorophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is unique due to its specific structural features, such as the diazinane ring and the dichlorophenyl group.

Properties

IUPAC Name

5-[(2,6-dichlorophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O3/c1-16-11(18)8(12(19)17(2)13(16)20)6-7-9(14)4-3-5-10(7)15/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMJMLBXQZCTGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=C(C=CC=C2Cl)Cl)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368064
Record name 5-[(2,6-dichlorophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5240-88-0
Record name 5-[(2,6-dichlorophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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